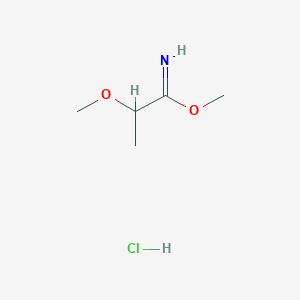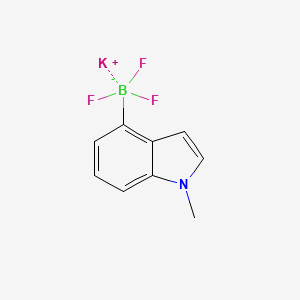
Methyl 2-methoxypropanimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxypropanimidate hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxypropanimidate hydrochloride typically involves the reaction of methyl 2-methoxypropanoate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methoxypropanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Methyl 2-methoxypropanimidate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of methyl 2-methoxypropanimidate hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methylpropionimidate hydrochloride
- Methylphenidate
- Methyldopa
Uniqueness
Methyl 2-methoxypropanimidate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of reactivity and application potential .
Propriétés
Formule moléculaire |
C5H12ClNO2 |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
methyl 2-methoxypropanimidate;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(7-2)5(6)8-3;/h4,6H,1-3H3;1H |
Clé InChI |
MXCLEXOHHNFNMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=N)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)

![tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)

![3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B13464126.png)

![tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)

![Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B13464141.png)

![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)

![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
